Methyl 13-hydroxyoctadeca-9,11-dienoate
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Overview
Description
Methyl 13-hydroxyoctadeca-9,11-dienoate is a fatty acid derivative known for its unique chemical structure and significant biological activities This compound is a methyl ester of a hydroxy fatty acid, characterized by the presence of conjugated double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method is the esterification of 13-hydroxy-9,11-octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the hydroxy fatty acid from natural sources, followed by chemical modification. For example, the hydroxy fatty acid can be isolated from plant oils or other biological materials and then subjected to esterification to produce the methyl ester. The process may involve multiple purification steps to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 13-hydroxyoctadeca-9,11-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated fatty acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid methyl esters.
Substitution: Formation of various substituted fatty acid derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of hydroxy fatty acids and their derivatives.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Methyl 13-hydroxyoctadeca-9,11-dienoate involves its interaction with cellular membranes and signaling pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions. It can modulate the activity of enzymes involved in lipid metabolism and influence the expression of genes related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienoic acid, methyl ester, (Z,Z)-:
13-Hydroxyoctadecadienoic acid: A hydroxy fatty acid with similar biological activities but without the methyl ester group.
Uniqueness
Methyl 13-hydroxyoctadeca-9,11-dienoate is unique due to its specific configuration of double bonds and the presence of both a hydroxyl group and a methyl ester group. This combination of features contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 13-hydroxyoctadeca-9,11-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLLPSSQZSZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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